molecular formula C13H19NO2S B5237421 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE

Cat. No.: B5237421
M. Wt: 253.36 g/mol
InChI Key: IQXLCJWCVUMWSB-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents employed .

Scientific Research Applications

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets in biological systems. The phenylmethanesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE include other piperidine derivatives such as:

  • 1-Methylpiperidine
  • 4-Phenylpiperidine
  • N-Phenylpiperidine

These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-benzylsulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-12-6-5-9-14(10-12)17(15,16)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLCJWCVUMWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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